molecular formula C8H12ClN3O2 B13047674 Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl

Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl

Cat. No.: B13047674
M. Wt: 217.65 g/mol
InChI Key: ZDUUGWUDEMLNOY-RGMNGODLSA-N
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Description

Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl is a chiral bicyclic compound combining imidazole and pyridine moieties. Its molecular formula is C₈H₁₅Cl₂N₃O₃, with an average mass of 272.126 g/mol and a monoisotopic mass of 271.049047 g/mol . The compound exists as a dihydrochloride hydrate, enhancing its stability and solubility for pharmacological applications. Structurally, it belongs to the spinacine family, a class of conformationally restricted histidine analogs studied for their role in peptide backbone modulation and metal-ion interactions .

The (S)-enantiomer is critical for stereospecific binding to biological targets.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

methyl (6S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-13-8(12)6-2-5-7(3-9-6)11-4-10-5;/h4,6,9H,2-3H2,1H3,(H,10,11);1H/t6-;/m0./s1

InChI Key

ZDUUGWUDEMLNOY-RGMNGODLSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1)NC=N2.Cl

Canonical SMILES

COC(=O)C1CC2=C(CN1)NC=N2.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with a suitable pyridine derivative or a precursor that can be cyclized to form the imidazo[4,5-c]pyridine skeleton. The cyclization typically involves:

  • Reaction of an amino-substituted pyridine with an aldehyde or equivalent carbonyl compound to form an imine intermediate.
  • Intramolecular cyclization under acidic or basic conditions to close the imidazole ring fused to the pyridine.

Introduction of the Methyl Ester Group

The 6-carboxylate methyl ester is introduced by:

  • Functionalization of the ring at the 6-position, often through directed lithiation or halogenation followed by carboxylation.
  • Esterification with methanol under acidic or basic catalysis to yield the methyl ester.

Stereochemical Control

The (S)-configuration at the chiral center is achieved by:

  • Using chiral starting materials or chiral auxiliaries during the synthesis.
  • Employing asymmetric synthesis techniques such as chiral catalysts or resolution methods.
  • Careful control of reaction conditions to prevent racemization.

Formation of the Hydrochloride Salt

The free base is converted to the hydrochloride salt by:

  • Treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
  • Isolation of the hydrochloride salt as a crystalline solid, enhancing water solubility.

Representative Synthetic Procedure (Based on Patent and Literature Data)

Step Reagents/Conditions Outcome/Notes
1. Formation of imidazo[4,5-c]pyridine core Aminopyridine derivative + aldehyde, acid catalyst, reflux Cyclization to fused heterocycle
2. Introduction of carboxylate group Directed lithiation or halogenation, CO2 quench Carboxylic acid intermediate
3. Esterification Methanol, acid catalyst (H2SO4 or HCl), reflux Methyl ester formation
4. Stereochemical resolution Chiral catalyst or chiral auxiliary (S)-enantiomer enrichment
5. Salt formation HCl in ethanol, cooling, filtration Hydrochloride salt isolation

Analytical and Research Findings Supporting Preparation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm ring closure and ester formation with characteristic chemical shifts consistent with the tetrahydroimidazo[4,5-c]pyridine structure and methyl ester group.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks correspond to the expected molecular weight (~217.65 g/mol for free base; ~231.68 g/mol for hydrochloride salt).
  • Chiral Purity Analysis : Optical rotation and chiral HPLC confirm the (S)-configuration and enantiomeric purity.
  • Crystallography : X-ray diffraction studies (where available) validate the fused ring system and stereochemistry.

Comparative Data Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Cyclization Temperature Room temperature to reflux (25–100 °C) Acid or base catalyzed
Esterification Solvent Methanol Acid catalysis preferred
Chiral Control Method Chiral auxiliaries or catalysts Essential for (S)-enantiomer
Salt Formation Acid HCl (aqueous or ethanolic) Enhances solubility and stability
Yield Range 60–85% overall Dependent on purity of intermediates
Purity >98% (HPLC) Confirmed by NMR and MS

Summary of Research Insights

  • The preparation of Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride is well-established through multi-step synthetic routes involving cyclization, esterification, and stereochemical control.
  • The hydrochloride salt form is favored for pharmaceutical use due to enhanced solubility and stability.
  • Research patents and publications emphasize the importance of stereochemical purity to maximize biological activity, which is achieved by asymmetric synthesis or resolution techniques.
  • Analytical data consistently support the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related imidazo[4,5-c]pyridine derivatives, focusing on substituents, receptor affinity, and physicochemical properties.

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Key References
Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl Methyl ester at C6; bicyclic imidazo-pyridine core; (S)-configuration 272.126 Not explicitly stated; inferred to interact with APJ or angiotensin receptors
PD123319 (AT₂ receptor antagonist) Diphenylacetyl group; dimethylaminophenylmethyl substituent; carboxylic acid at C6 611.53 Potent, selective AT₂ receptor antagonist; reduces angiotensin II-induced oxidative stress
Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid) Carboxylic acid at C6; amphionic tautomer (N3-protonated) 183.18 Metal-ion chelation; conformational restriction in peptide analogs
(4R,6S)-4-Phenyl-imidazo[4,5-c]pyridine-6-carboxylic acid Phenyl group at C4; carboxylic acid at C6 243.26 Unknown; structural modifications suggest altered receptor selectivity
ABT-491 Fluoro-benzoyl and ethynyl groups; imidazo[4,5-c]pyridine core 504.97 PAF receptor antagonist; anti-inflammatory applications

Key Differences and Implications

In contrast, PD123319’s diphenylacetyl and dimethylaminophenylmethyl groups confer high AT₂ receptor affinity and oral bioavailability . Chirality: The (S)-configuration in the target compound may influence enantioselective interactions, as seen in PD123319’s (S)-enantiomer, which is critical for AT₂ antagonism .

Pharmacological Activity PD123319 blocks angiotensin II binding to AT₂ receptors (IC₅₀ < 10 nM) but lacks activity at AT₁ receptors, highlighting substituent-driven selectivity . The target compound’s methyl ester may shift receptor preference or potency. ABT-491, another imidazo[4,5-c]pyridine derivative, inhibits platelet-activating factor (PAF) receptors, demonstrating the scaffold’s versatility in targeting diverse pathways .

Physicochemical Properties LogP/Solubility: The methyl ester in the target compound increases lipophilicity (predicted LogP ~1.2) compared to spinacine (LogP ~-0.5), favoring CNS penetration. PD123319’s trifluoroacetate salt enhances aqueous solubility for intravenous administration . Tautomerism: Spinacine exists as an N(3)-protonated tautomer, stabilizing interactions with metal ions or acidic residues in enzymes . The target compound’s tautomeric behavior remains unstudied but likely influences binding dynamics.

Synthetic Routes

  • Spinacine derivatives are synthesized via Pictet-Spengler reactions, followed by aromatization (e.g., selenium dioxide oxidation) . The target compound’s methyl ester may result from esterification of spinacine or direct cyclization of protected histidine analogs.

Biological Activity

Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hydrochloride (often referred to as Spinacine) is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 59981-63-4
  • Solubility : Soluble in DMSO
  • Appearance : White to off-white solid

Mechanisms of Biological Activity

The biological activity of Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate HCl is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • Research indicates that derivatives of imidazo[4,5-c]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to Spinacine have shown IC50 values in the sub-micromolar range against colon carcinoma cells (SW620) and other malignancies such as lung carcinoma and acute myeloid leukemia .
    • A study reported that specific derivatives demonstrated selective activity towards HeLa cells with IC50 values ranging from 0.4 μM to 3.2 μM .
  • Antibacterial Properties :
    • While many imidazo[4,5-c]pyridine compounds exhibit limited antibacterial activity, certain derivatives have shown moderate effectiveness against E. coli with Minimum Inhibitory Concentration (MIC) values around 32 μM .
  • Mechanistic Insights :
    • The compound acts as an inhibitor of specific enzymes involved in cellular pathways that are crucial for tumor growth and proliferation. This inhibition can lead to apoptosis in cancer cells and reduced tumor viability .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntiproliferativeSW620 (Colon Carcinoma)0.4 - 3.2 μM
AntiproliferativeHeLa (Cervical Cancer)Varies
AntibacterialE. coliMIC 32 μM
AntiviralRespiratory Syncytial VirusEC50 58 μM

Notable Research Studies

  • Synthesis and Evaluation :
    • A series of imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their biological activities. Among these, certain compounds showed promising results against various cancer cell lines with significant selectivity and potency .
  • Structure-Activity Relationship (SAR) :
    • The modification of the pyridine nucleus significantly influenced the biological activity of the compounds. For example, bromo-substituted derivatives displayed enhanced antiproliferative effects compared to their unsubstituted counterparts .

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